N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide
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Description
This compound is an organic molecule with an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms), a cyanophenyl group (a phenyl ring with a cyanide group), and a prop-2-enamide group (a carbon chain with a double bond and an amide group). These functional groups suggest that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the functional groups present. The imidazole ring, cyanophenyl group, and prop-2-enamide group would all contribute to the overall structure. These groups could also influence the compound’s polarity, solubility, and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Mechanism of Action
Properties
IUPAC Name |
N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-2-14(19)17-9-13-16-8-12(18-13)11-5-3-4-10(6-11)7-15/h2-6,8H,1,9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRYTWXXPZDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=C(N1)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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